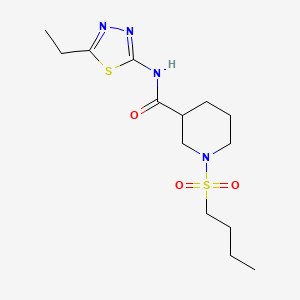![molecular formula C22H25N5 B5326129 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the DNA synthesis and inducing apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce the levels of amyloid beta, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine in lab experiments is its potent anticancer activity. Additionally, it has shown promising results in the treatment of neurological disorders. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine. One of the main directions is to further investigate its mechanism of action and optimize its synthesis method. Additionally, more preclinical studies are needed to evaluate its safety and efficacy in animal models. Furthermore, clinical trials are needed to evaluate its therapeutic potential in humans. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Its potent anticancer activity and neuroprotective effects make it a promising candidate for the development of novel anticancer and neuroprotective agents. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine involves a multi-step process. The first step is the synthesis of 4-(3-methylbenzyl)-1-piperazine carboxylic acid, which is then reacted with 2-chloro-5-nitropyrimidine to form the intermediate product. The intermediate product is then reduced using palladium on carbon to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity in various cancer cell lines. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5/c1-18-5-4-6-19(13-18)16-26-9-11-27(12-10-26)17-20-14-24-22(25-15-20)21-7-2-3-8-23-21/h2-8,13-15H,9-12,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCQPJZODOLEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)



![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5326123.png)